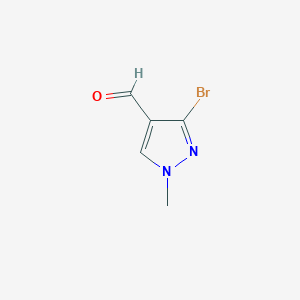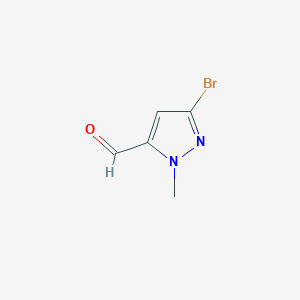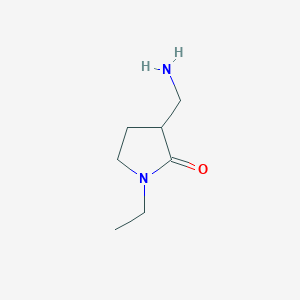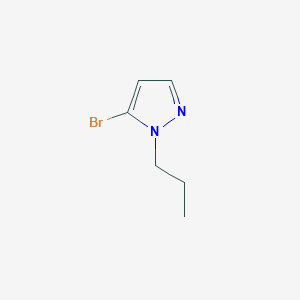![molecular formula C8H11BrN2 B1380824 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine CAS No. 1373223-55-2](/img/structure/B1380824.png)
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is a valuable scaffold for drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
Molecular Structure Analysis
The molecular structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine consists of a pyrazolo ring fused with a diazepine ring. The bromine atom is attached to the third carbon atom of the diazepine ring .
Chemical Reactions Analysis
The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been studied. The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .
Scientific Research Applications
1. Synthesis and Chemical Properties
- 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine and related compounds have been synthesized and analyzed for their chemical properties. For instance, research on 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole, which is structurally similar, shows its transformation into compounds like 3,7,7-trimethyl-5-oxo-1-(2-pyridyl)-5,6,7,8-tetrahydro(4H)pyrazolo[4,3-b]azepine (Delyatitskaya et al., 2000).
2. Crystal Structure Analysis
- Detailed analysis of crystal structures related to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine derivatives has been conducted. For example, studies on (2R,4S)-7-Bromo-2-phenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine have provided insights into their molecular geometry and hydrogen-bonded structures (Palma et al., 2009).
3. Anticancer Activity
- Compounds structurally related to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine have been explored for their potential anticancer activity. A study on 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-dione and similar compounds revealed moderate activity against malignant cancer cells, indicating a potential area for therapeutic research (Chaban et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to its related compounds, it may inhibit cdk2, thereby disrupting the cell cycle and selectively targeting tumor cells .
Biochemical Pathways
If it acts similarly to its related compounds, it may affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .
Result of Action
Related compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWCYVUVUXVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217549 |
Source


|
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373223-55-2 |
Source


|
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)



![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)

